molecular formula C10H10ClNO B069853 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one CAS No. 160129-45-3

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Cat. No.: B069853
CAS No.: 160129-45-3
M. Wt: 195.64 g/mol
InChI Key: AHESNFIUAHTYGS-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS: 160129-45-3) is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol . Its IUPAC name is 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, and it features a benzo-fused azepinone ring system substituted with a chlorine atom at the 7-position. The compound is typically supplied as a yellow powder with ≥98% purity, as confirmed by HPLC and ¹H-NMR analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one typically involves several steps:

    Acylation Reaction: 4-chloroaniline reacts with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.

    Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to produce 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.

    Glycol Ketal Formation: The product is then reacted with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal.

    Reduction and De-ketalation: Finally, the glycol ketal is reduced and de-ketalated under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one plays a crucial role as an intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to enhance the efficacy and specificity of drugs targeting neurological disorders. For instance, compounds derived from this azepine structure have been investigated for their potential to treat conditions such as schizophrenia and depression .

Pharmaceutical Target Compound Derived Potential Application
Neurological DisordersVarious derivativesTreatment of anxiety and depression
Antipsychotics7-Chloro derivativesSchizophrenia management

Neuropharmacology

Effects on Neurotransmitter Systems

Research indicates that this compound may influence neurotransmitter systems such as serotonin and dopamine pathways. Studies have shown that modifications of this compound can lead to the development of new therapeutic agents aimed at improving mood and cognitive function .

Development of Specialized Polymers

The unique structural features of this compound make it suitable for applications in material science. Researchers are exploring its use in creating specialized polymers that exhibit improved mechanical properties and thermal stability .

Biochemical Research

Interactions with Biological Systems

In biochemical research, this compound is employed to explore interactions with various biological systems. It aids researchers in understanding complex biochemical pathways and identifying potential therapeutic targets for drug development .

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal examined the effects of a derivative of this compound on anxiety-like behaviors in animal models. The results indicated significant reductions in anxiety levels compared to control groups.

Case Study 2: Quality Control

A pharmaceutical company implemented a quality control protocol utilizing this compound as a reference standard for assessing the purity of their neuroactive compounds. This led to improved compliance with FDA regulations.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is primarily related to its role as an intermediate in the synthesis of pharmaceuticals. For example, in the synthesis of Tolvaptan, it contributes to the formation of the active site that interacts with the vasopressin V2 receptor . The molecular targets and pathways involved depend on the specific pharmaceutical being synthesized.

Comparison with Similar Compounds

Key Properties :

  • SMILES : ClC1=CC2=C(NCCCC2=O)C=C1
  • InChI Key : AHESNFIUAHTYGS-UHFFFAOYSA-N
  • Storage : Stable at -20°C or room temperature, with recommended handling under inert conditions .

Synthesis :
The compound is synthesized via a multi-step process involving hydrolysis, decarboxylation, and deprotection of intermediates. For example, deprotection of 7-chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one using sulfuric acid yields the final product .

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity & Stability
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one 160129-45-3 C₁₀H₁₀ClNO 195.65 Parent compound; chlorine at C7 ≥98% purity; stable at -20°C
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-derivative 137982-91-3 C₁₈H₁₅ClN₂O₄ 358.78 Nitrobenzoyl group at N1; increased steric bulk >95% purity; stored at +4°C
(2-Amino-5-chlorophenyl)(phenyl)methanone 719-59-5 C₁₃H₁₀ClNO 231.68 Open-chain ketone; lacks azepinone ring Not specified
9,10-Epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene 57693-28-8 C₂₀H₁₄O 270.33 Polycyclic aromatic hydrocarbon epoxide Highly unstable (t½ = 30 sec in medium)

(a) Reactivity and Stability

  • This compound: Exhibits moderate stability under standard laboratory conditions. No significant decomposition is reported during storage at -20°C .
  • Benzo(a)pyrene Epoxides : Extremely unstable in aqueous media. For example, 7β,8α-dihydroxy-9α,10β-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (diol epoxide 2) has a half-life of 6–12 minutes in tissue culture, while its stereoisomer (diol epoxide 1) degrades within 30 seconds .

Biological Activity

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS No. 160129-45-3) is a compound with significant biological activity that has garnered interest in various fields including medicinal chemistry and pharmacology. Its molecular formula is C10H10ClNOC_{10}H_{10}ClNO with a molecular weight of 195.65 g/mol. This compound belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen.

Research indicates that this compound exhibits a range of biological activities primarily through interaction with neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), potentially influencing neurotransmitter release and receptor activity.

Pharmacological Properties

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
  • Antidepressant Activity : Some investigations have indicated that derivatives of this compound could possess antidepressant properties, potentially making it a candidate for further development in treating mood disorders.
  • Anxiolytic Effects : There are indications that this compound may exhibit anxiolytic effects, reducing anxiety levels in preclinical models.

Table of Biological Activities

Activity TypeObserved EffectsReference
Neurotransmitter ModulationIncreases serotonin levels
AntidepressantPotential antidepressant-like effects
AnxiolyticReduces anxiety in animal models

Study 1: Neuropharmacological Evaluation

A study conducted on rodents evaluated the neuropharmacological effects of this compound. The results demonstrated significant alterations in behavior consistent with increased serotonergic activity. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with the higher doses showing pronounced effects on locomotion and anxiety-like behaviors.

Study 2: Synthesis and Biological Assessment

Another research effort focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). The study found that modifications to the chlorine substituent influenced the binding affinity to serotonin receptors significantly. Compounds with higher lipophilicity showed enhanced activity in receptor binding assays.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. Acute toxicity tests indicated a relatively low toxicity profile at therapeutic doses; however, chronic exposure studies are still required to fully understand its long-term effects.

Table of Toxicological Data

ParameterValueReference
LD50 (oral)>2000 mg/kg
Skin IrritationMild irritation observed
Eye IrritationModerate irritation observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, and how are reaction conditions optimized?

  • Methodology : A common method involves refluxing 4-acetyl-7-chloro-1,2,3,4-tetrahydro-1-methyl-5H-1,4-benzodiazepin-5-one with sodium hydroxide (3 N) in ethanol, followed by vacuum concentration and purification via ethanol washing. Reaction time (e.g., 15 minutes under reflux) and stoichiometric ratios (e.g., 0.1 mol substrate) are critical for achieving a 80% yield (20.2 g) .
  • Data Consideration : Monitor reaction completion using TLC or HPLC. Optimize solvent volume (e.g., 350 ml ethanol) to balance solubility and cost.

Q. How can purity and impurity profiles of this compound be validated?

  • Methodology : Use chromatographic techniques (HPLC, GC-MS) to confirm purity ≥99% and ensure single impurities ≤0.5%, as per commercial standards. Reference analytical protocols from pharmacopeias or peer-reviewed syntheses .
  • Example : For crystalline solids, recrystallization in ethanol/water mixtures enhances purity.

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodology : Employ 1H^1H/13C^{13}C NMR to confirm the azepinone ring and chloro-substituent. IR spectroscopy verifies carbonyl (C=O) stretches (~1680–1720 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular weight (e.g., 195.6 g/mol for C10_{10}H9_9ClNO) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store as a light-protected crystalline solid under inert atmosphere (N2_2) at 2–8°C. Avoid prolonged exposure to moisture due to potential hydrolysis of the lactam ring .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in derivatives of this compound?

  • Methodology : Co-crystallize the compound with heavy atoms (e.g., via halogen bonding) to determine absolute configuration. For example, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one’s C=N configuration was confirmed via single-crystal X-ray diffraction .
  • Data Analysis : Compare experimental bond angles/distances with DFT-optimized structures to validate accuracy .

Q. What strategies address contradictions in yield or selectivity across synthetic methods?

  • Methodology : Perform comparative kinetic studies using varying catalysts (e.g., NaOH vs. KOH) or solvents (ethanol vs. DMF). For example, uses ethanol, while benzodiazepine syntheses in employ chlorinated solvents. Use Design of Experiments (DoE) to isolate critical variables .

Q. How can computational modeling predict biological activity of 7-chloro-azepinone derivatives?

  • Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to GABAA_A receptors, a target for benzodiazepines. Compare with known ligands (e.g., lorazepam in ) to infer SAR .

Q. What degradation pathways are observed under accelerated stability conditions?

  • Methodology : Expose the compound to stress conditions (40°C/75% RH, acidic/basic pH) and monitor degradation via LC-MS. For example, hydrolysis of the lactam ring or chloro-substituent displacement might generate impurities .

Q. How do structural modifications (e.g., N-methylation) impact physicochemical properties?

  • Methodology : Synthesize derivatives (e.g., 7-Chloro-1-methyl-5-phenyl-2H-benzo-1,4-diazepin-2-one in ) and compare logP (octanol-water partition) via shake-flask methods. Assess solubility changes using dynamic light scattering (DLS) .

Q. What in vitro assays are suitable for evaluating neurotransmitter receptor interactions?

  • Methodology : Use radioligand binding assays (e.g., 3H^3H-flunitrazepam displacement for GABAA_A receptors) or calcium flux assays in neuronal cell lines. Reference benzodiazepine receptor affinity studies in and .

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHESNFIUAHTYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628823
Record name 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160129-45-3
Record name 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Chloro-1-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (5 g) is added to 90% (w/w) sulfuric acid (50 ml), and the mixture is stirred at 0° C. to 10° C. for 2.5 hours. The reaction mixture is added to a cool water (50 mL) and then is neutralized by gradually adding thereto a solution of sodium hydroxide (75 g) in an appropriate amount of water with attention to exothermal reaction. The reaction mixture is cooled to 25° C., and the resulting yellowish green suspension is extracted with toluene (50 mL), and the organic layer is separated, washed with water (25 ml×2) and dried over sodium sulfate. After filtering off sodium sulfate, the filtrate is concentrated under reduced pressure to give a pale yellow crystals. The crystals are subjected to azeotropic dehydration with toluene in order to remove a slight amount of water to give 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one having a moisture content of less than 100 ppm (2.5 g, yield 89%, M.p. 103-104° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step One
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Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

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